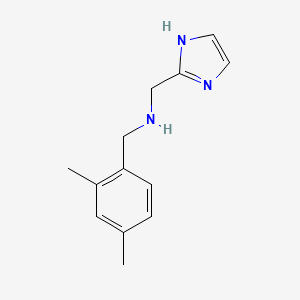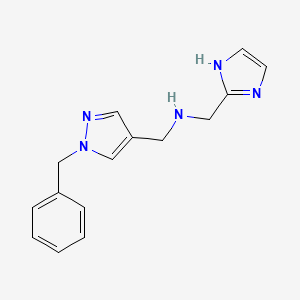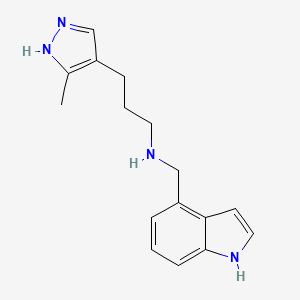![molecular formula C14H19N3O B7568865 N-[(1-methylindazol-3-yl)methyl]oxan-4-amine](/img/structure/B7568865.png)
N-[(1-methylindazol-3-yl)methyl]oxan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-methylindazol-3-yl)methyl]oxan-4-amine, commonly known as MIAM, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MIAM belongs to the class of oxadiazole derivatives and has shown promising results in various scientific research studies.
Mechanism of Action
The exact mechanism of action of MIAM is not fully understood, but it is believed to act through multiple pathways. MIAM has been reported to inhibit the activity of various enzymes involved in cancer cell proliferation, such as topoisomerase I and II. It has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation. Additionally, MIAM has been reported to modulate the activity of various neurotransmitters and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
MIAM has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and induce apoptosis by activating the caspase pathway. MIAM has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB pathway. Furthermore, MIAM has been reported to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
MIAM has several advantages for lab experiments. It is a stable compound that can be easily synthesized with a high yield. MIAM is also relatively easy to modify, which allows for the development of new analogs with improved properties. However, MIAM has some limitations for lab experiments. It is a relatively new compound, and its safety profile has not been fully established. Furthermore, MIAM has low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on MIAM. One direction is to further explore its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to develop new analogs of MIAM with improved properties, such as increased solubility and selectivity. Additionally, the safety profile of MIAM needs to be fully established through preclinical and clinical studies. Finally, the mechanism of action of MIAM needs to be further elucidated to fully understand its potential therapeutic applications.
Synthesis Methods
The synthesis of MIAM involves a multi-step process that includes the reaction of 1-methylindazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,2-ethylenediamine to yield the corresponding amide. The amide is further reduced with sodium borohydride to form MIAM. The overall yield of MIAM is around 65%.
Scientific Research Applications
MIAM has been extensively studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. MIAM has been reported to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, MIAM has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
N-[(1-methylindazol-3-yl)methyl]oxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-17-14-5-3-2-4-12(14)13(16-17)10-15-11-6-8-18-9-7-11/h2-5,11,15H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRANQJDRIPBHBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)CNC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7568803.png)
![(2R)-1-[(E)-3-(4-methylphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7568812.png)
![3-Methyl-5-[(2-methylsulfanyl-1,3-benzothiazol-6-yl)amino]-5-oxopentanoic acid](/img/structure/B7568821.png)
![N-[(2-methylpyrazol-3-yl)methyl]-1-(oxan-4-yl)methanamine](/img/structure/B7568826.png)

![4-[1-[(4-Ethyl-1,3-thiazol-2-yl)amino]ethyl]benzonitrile](/img/structure/B7568846.png)
![(2R)-1-[(E)-3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7568851.png)
![(2R)-1-[(E)-3-(4-bromophenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7568854.png)
![(2R)-1-[(E)-3-(3-fluorophenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7568861.png)
![5-[(6-Imidazol-1-ylpyridin-3-yl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B7568867.png)

![Methyl 2-[(3-cyanophenyl)methyl-methylamino]propanoate](/img/structure/B7568877.png)
